rac-Brivaracetam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

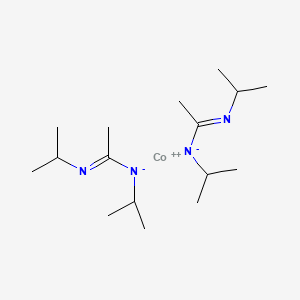

rac-Brivaracetam: is a racemic mixture of Brivaracetam, a chemical analog of Levetiracetam. It is a racetam derivative with anticonvulsant properties, primarily used to treat partial-onset seizures in patients with epilepsy . Brivaracetam binds to synaptic vesicle glycoprotein 2A (SV2A) with high affinity, which is believed to contribute to its antiepileptic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam involves several steps. One common method starts with ®-methyl-2-bromobutanoate, which reacts with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue undergoes further purification and reactions to yield Brivaracetam.

Industrial Production Methods: The industrial production of Brivaracetam involves mild reaction conditions and simple operations without the need for low temperatures or strict anhydrous and oxygen-free conditions . This makes the process suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form carboxylic acid derivatives.

Oxidation: The propyl side chain of Brivaracetam can be oxidized by enzymes such as CYP2C8, CYP3A4, CYP2C19, and CYP2B6.

Major Products: The major products formed from these reactions include carboxylic acid derivatives and ionic co-crystals with improved properties .

Aplicaciones Científicas De Investigación

Brivaracetam has broad-spectrum antiseizure activity and is used in various scientific research applications :

Chemistry: It is studied for its unique binding properties and interactions with SV2A.

Biology: Research focuses on its effects on neuronal excitability and ionic currents.

Mecanismo De Acción

Brivaracetam exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain with high affinity . This binding is believed to modulate synaptic GABA release, contributing to its antiepileptic effects . Additionally, Brivaracetam inhibits sodium channels, which may also play a role in its mechanism of action .

Comparación Con Compuestos Similares

Levetiracetam: Brivaracetam is an analog of Levetiracetam and binds to the same SV2A protein but with 15-30 times higher affinity.

Piracetam: Another racetam derivative, but with different pharmacological properties and lower affinity for SV2A.

Uniqueness: Brivaracetam’s higher affinity for SV2A and its ability to inhibit sodium channels make it more effective and better tolerated than Levetiracetam . It also has fewer behavioral adverse effects compared to Levetiracetam, making it a preferred choice for patients who experience such side effects with Levetiracetam .

Propiedades

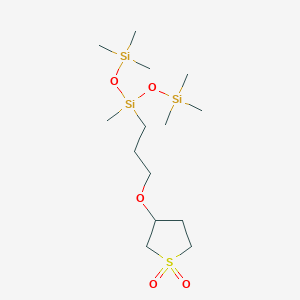

IUPAC Name |

2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYKRHVOOPPJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870336 |

Source

|

| Record name | 2-(2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)

![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)

![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)

![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)

![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)

![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)

![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)

![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)